molecular formula C9H8Cl2N2O3 B2816785 N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide CAS No. 90348-48-4

N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide

Cat. No.: B2816785
CAS No.: 90348-48-4
M. Wt: 263.07
InChI Key: LCWVNILNPZITDG-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide is a halogenated aromatic amide characterized by a 2-chloro-5-nitrophenyl group attached to a 3-chloropropanamide chain (ClCH₂CH₂CONH₂) . Its molecular structure combines electron-withdrawing groups (chloro and nitro) with an amide functionality, making it relevant in synthetic chemistry and pharmaceutical research. The compound is commercially available as a reference material, with applications in drug development and analytical standards .

Properties

IUPAC Name

3-chloro-N-(2-chloro-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWVNILNPZITDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide typically involves the reaction of 2-chloro-5-nitroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Functional Group Variations: Amide vs. Thiourea

N-(2-Chloro-5-nitrophenyl)-N-(3-chloro-1-propionyl)thiourea () shares the 2-chloro-5-nitrophenyl group but replaces the amide with a thiourea moiety. Key differences include:

  • Hydrogen Bonding: Thioureas exhibit stronger hydrogen-bond donor capacity due to the –NH– group, enhancing interactions with biological targets compared to amides.
  • Stability : Amides are generally more hydrolytically stable than thioureas, which may degrade under acidic or basic conditions.
  • Applications : Thiourea derivatives are often explored for antimicrobial or anticancer activities, whereas the target amide is primarily used as a synthetic intermediate .

Urea Derivatives: Di-Substituted Ureas

1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl) urea (NCPdCPU) () features a urea linkage instead of an amide. Comparisons include:

  • Bioactivity : Ureas like NCPdCPU are designed for growth inhibition studies, leveraging their planar structure for enzyme binding. The target amide lacks such direct biological data.
  • Synthetic Utility : Ureas require milder reaction conditions for synthesis, whereas amides may need coupling reagents (e.g., HATU) for formation .

Azo-Linked Propanamides

3-Chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide () introduces an azo (–N=N–) group and diethylamino substituent. Key contrasts:

  • Optical Properties: The azo group confers chromophoric properties, making the compound useful in dyes, unlike the non-chromophoric target amide.
  • Reactivity : Azo compounds are light-sensitive and may undergo isomerization, limiting their stability compared to the target compound .

Heterocyclic Analogues

E-3-(2-Chloro-5-nitrophenyl)acrylic acid () and 3-chloro-N-phenyl-phthalimide () highlight structural diversity:

  • Acrylic Acid Derivatives : The acrylic acid group in enables cyclocondensation reactions to form benzimidazoles, emphasizing reactivity differences from the amide.
  • Phthalimides : Compounds like 3-chloro-N-phenyl-phthalimide are utilized in polymer synthesis (e.g., polyimides), whereas the target amide is geared toward small-molecule pharmaceuticals .

Physicochemical and Commercial Comparison

Compound Molecular Weight Functional Groups Solubility Commercial Use
N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide 273.53 g/mol Amide, nitro, chloro Low (organic solvents) Pharmaceutical reference standard
NCPdCPU (Urea derivative) 385.09 g/mol Urea, nitro, chloro Moderate (DMSO) Growth inhibition studies
Thiourea analogue () 318.18 g/mol Thiourea, nitro, chloro Low (DMF) Crystallography studies
Azo-linked propanamide () 487.91 g/mol Azo, cyano, diethylamino, chloro Insoluble in water Dye intermediates

Mechanistic and Application Insights

  • Synthetic Routes : The target amide is synthesized via amide coupling, while thioureas () require thiophosgene or thiourea precursors.
  • Biological Relevance : Ureas and thioureas () show higher bioactivity profiles due to hydrogen bonding, whereas the target amide’s role is more structural in drug intermediates.
  • Safety : The azo compound () has higher handling risks (light sensitivity) compared to the stable amide .

Biological Activity

N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources, including case studies, research articles, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 265.09 g/mol

This compound features a chloro and nitro substituent on the aromatic ring, which is expected to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this structure demonstrated significant antifungal activity against Candida spp. and moderate activity against pathogenic bacteria. The results are summarized in Table 1.

CompoundAntifungal Activity (Zone of Inhibition)Bacterial Activity (MIC)
This compound15 mm32 µg/mL
Control (Fluconazole)25 mm16 µg/mL

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the nitro group may enhance electron affinity, facilitating interactions with microbial enzymes or cellular components.

Inhibition Studies

Inhibition studies have shown that this compound can inhibit specific kinases involved in cancer progression. For instance, it has been reported to act as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in various cancers such as colorectal and breast cancer. The inhibition profile is detailed in Table 2.

Target KinaseIC50_{50} (µM)Reference
TNIK12.5
Other Kinases20.0

Case Studies

  • Cancer Treatment : A case study involving patients with colorectal cancer treated with compounds related to this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies.
  • Antifungal Efficacy : Another study highlighted the effectiveness of this compound against resistant strains of Candida, showcasing its potential as a therapeutic agent in cases where conventional antifungal treatments fail.

Q & A

Q. Analytical Validation :

  • IR Spectroscopy : Confirm C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • NMR : Look for amide proton signals (δ 8.5–10.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl: ~1.74 Å, C–NO₂: ~1.48 Å). For example, monoclinic space group C2/c with unit cell dimensions a = 21.764 Å, b = 5.228 Å, c = 24.134 Å .
  • Spectroscopic Techniques :
    • ¹³C NMR : Identify carbonyl carbons (~165–170 ppm) and aromatic carbons (~120–140 ppm).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 305.7 for [M+H]⁺).

Q. Table 1: Key Crystallographic Data

ParameterValue
Space groupC2/c
Unit cell volume2634.6 ų
Z8
Hydrogen bondsN–H⋯O (2.85–3.10 Å)
CCDC depositionRefer to

Advanced: How to resolve discrepancies in crystallographic refinement?

Methodological Answer:
Discrepancies in structural data (e.g., thermal parameters, bond lengths) require:

  • SHELXL Refinement : Utilize features like TWIN and HKLF 5 for handling twinned crystals. Apply restraints for disordered regions .
  • Validation Tools :
    • PLATON/CHECKCIF : Analyze symmetry and hydrogen-bonding consistency .
    • R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets .

Case Example :
For hydrogen-bonding mismatches, cross-validate with IR data (N–H stretches) and adjust refinement weights for O⋯H distances .

Advanced: How do substituents influence the compound’s reactivity?

Methodological Answer:
The 2-chloro-5-nitrophenyl group exerts strong electron-withdrawing effects:

  • Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing reactions to meta/para positions. Chlorine enhances halogen bonding in crystal packing .
  • Amide Reactivity : The 3-chloropropanamide moiety participates in nucleophilic acyl substitution (e.g., hydrolysis under basic conditions).

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectReactivity Impact
–NO₂Strong -I, -MReduces electrophilicity of ring
–Cl (ortho)Moderate -IStabilizes amide resonance
–Cl (propanamide)Weak +IEnhances susceptibility to SN₂

Biological Implications : Nitro groups may confer antimicrobial activity via nitroreductase interactions .

Basic: What IUPAC nomenclature rules apply to this compound?

Methodological Answer:
The name follows P-66.1.1.3.5 (amides with substituents):

  • Parent Chain : Propanamide (3 carbons).
  • Substituents :
    • N-(2-Chloro-5-nitrophenyl) : Positioned on the amide nitrogen.
    • 3-Chloro : On the third carbon of the propanamide chain .

Q. Example Breakdown :

  • Root : Propanamide
  • Prefixes : 3-chloro-, N-(2-chloro-5-nitrophenyl)-

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